molecular formula C6H13ClN4O2S B2371830 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride CAS No. 2378503-64-9

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride

Cat. No.: B2371830
CAS No.: 2378503-64-9
M. Wt: 240.71
InChI Key: FMIHWXAPZNMIMC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an aminomethyl group, two methyl groups, and a sulfonamide group attached to the pyrazole ring, along with a hydrochloride salt form. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminomethyl-pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the sulfonamide derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of sulfonic acids or thiols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their biological functions.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.

    Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and anti-inflammatory properties.

Uniqueness

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S.ClH/c1-4-6(13(8,11)12)5(3-7)10(2)9-4;/h3,7H2,1-2H3,(H2,8,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHWXAPZNMIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-64-9
Record name 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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